2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
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Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a chlorophenyl group, a fluorophenyl group, and an acetamide group . These groups are common in many bioactive compounds and drugs .
Molecular Structure Analysis
The compound’s structure includes an imidazole ring, which is aromatic due to the delocalization of π-electrons . It also includes chlorophenyl and fluorophenyl groups, which can participate in various chemical reactions due to the presence of halogens.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with an imidazole ring are often crystalline and colorless .Mechanism of Action
Target of Action
The compound “2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide” is an imidazole derivative . Imidazole derivatives are known to have a broad range of chemical and biological properties, and they have become an important synthon in the development of new drugs . .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Some imidazole derivatives are known to inhibit the isoprenoid pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. According to the European Union’s harmonised classification and labelling (CLP00), this substance is very toxic to aquatic life and is very toxic to aquatic life with long-lasting effects .
Future Directions
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c19-16-4-2-1-3-13(16)11-23-10-9-21-18(23)25-12-17(24)22-15-7-5-14(20)6-8-15/h1-10H,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREZNVZGZHXENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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